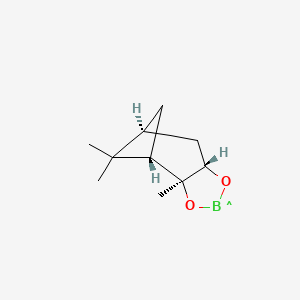
(+)-Pinanaborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Pinaneborane is an organoboron compound that has gained significant attention in the field of organic chemistry. It is a chiral borane reagent derived from pinene, a naturally occurring terpene. This compound is known for its unique structure and reactivity, making it a valuable tool in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-Pinaneborane can be synthesized through several methods. One common approach involves the hydroboration of pinene with borane-dimethyl sulfide complex. The reaction typically occurs under mild conditions, with the borane reagent adding across the double bond of pinene to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (+)-pinaneborane may involve large-scale hydroboration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(+)-Pinaneborane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It serves as a reducing agent in certain organic transformations.
Substitution: It can participate in substitution reactions, where the borane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used with (+)-pinaneborane include hydrogen peroxide for oxidation reactions and lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired transformation, but they generally involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving (+)-pinaneborane include boronic acids, borates, and various substituted boranes. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
(+)-Pinaneborane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral reagent in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the synthesis of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (+)-pinaneborane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (+)-pinaneborane include other chiral boranes such as:
- (-)-Diisopinocampheylborane
- (+)-Diisopinocampheylborane
- Allylboranes
Uniqueness
What sets (+)-pinaneborane apart from these similar compounds is its unique structure derived from pinene, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to induce chirality in target molecules makes it a valuable tool in asymmetric synthesis, providing access to enantiomerically pure products that are crucial in pharmaceuticals and other high-value applications.
Properties
Molecular Formula |
C10H16BO2 |
|---|---|
Molecular Weight |
179.05 g/mol |
InChI |
InChI=1S/C10H16BO2/c1-9(2)6-4-7(9)10(3)8(5-6)12-11-13-10/h6-8H,4-5H2,1-3H3/t6-,7-,8-,10-/m0/s1 |
InChI Key |
LWAMOOKWTDKVFQ-GHCJXIJMSA-N |
Isomeric SMILES |
[B]1O[C@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C |
Canonical SMILES |
[B]1OC2CC3CC(C3(C)C)C2(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















